Donafenib

Vue d'ensemble

Description

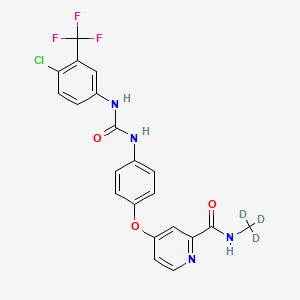

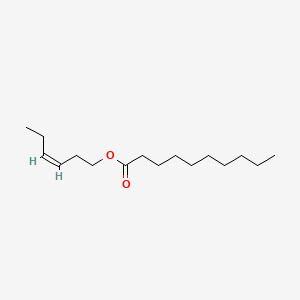

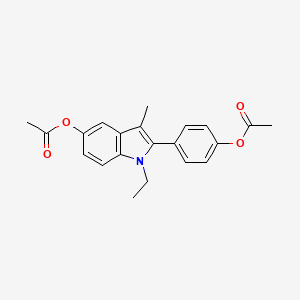

Donafenib, also known as CM-4307, is an oral small molecule multikinase inhibitor . It is a deuterium derivative of sorafenib and targets multiple receptor kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases . It is being developed by Suzhou Zelgen Biopharmaceuticals Co., Ltd. for the treatment of various cancers, including hepatocellular carcinoma, colorectal cancer, and thyroid cancer .

Synthesis Analysis

This compound is a deuterium derivative of sorafenib . Deuteration is thought to improve the stability of a drug molecule, leading to a prolonged half-life, reduced systemic clearance, and increased systemic exposure . This could potentially reduce the drug dosage required for efficacy and improve the tolerability profile .Molecular Structure Analysis

The chemical formula of this compound is C21H13D3ClF3N4O3 . It has an exact mass of 467.11 and a molecular weight of 467.848 .Applications De Recherche Scientifique

Efficacy in Treating Hepatocellular Carcinoma

Donafenib has been primarily studied for its effectiveness in treating unresectable or metastatic Hepatocellular Carcinoma (HCC). A randomized, open-label, parallel-controlled Phase II-III trial compared the efficacy of this compound against sorafenib, a previously established treatment. The trial found that this compound offered superior overall survival outcomes and was generally better tolerated by patients compared to sorafenib (Qin et al., 2021). Another study echoed these findings, highlighting this compound's favorable safety profile and notable anticancer efficacy in treating advanced HCC, making it a promising candidate for this indication (Jingrui Liu et al., 2019).

First Approval and Mechanism of Action

This compound received its first approval in China for the treatment of patients with unresectable hepatocellular carcinoma. As a multikinase inhibitor, it targets multiple receptor kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases (Keam & Duggan, 2021). A Phase I study evaluated its safety, pharmacodynamics, and pharmacokinetics in patients with advanced solid tumours, recommending a dose range of 200 mg ~ 300 mg twice daily for further studies (Xiaoyu Li et al., 2020).

Pharmacokinetics and Metabolism

A liquid chromatography-tandem mass spectrometry method was developed for the simultaneous determination of this compound and its N-oxide metabolite in human plasma, facilitating the study of its pharmacokinetics (Jing Wang et al., 2017).

Combination Therapies

This compound has also been studied in combination therapies. For example, a Phase 1 study assessed the combination of this compound, anti-PD-1 antibody, and trans-arterial chemoembolization in unresectable hepatocellular carcinoma, showing a high rate of tumor response and a good safety profile (Gu et al., 2022).

Application in Differentiated Thyroid Cancer

A randomized, multicenter, phase II trial evaluated this compound in the treatment of locally advanced or metastatic radioactive iodine-refractory differentiated thyroid cancer (RAIR-DTC), suggesting its potential as a new feasible treatment option for RAIR-DTC patients (Yansong et al., 2020).

Cost-Effectiveness Analysis

There have been studies focusing on the cost-effectiveness of this compound in comparison to other treatments. For instance, a study assessing this compound versus lenvatinib for advanced HCC in China found that this compound appears to be a cost-effective strategy (Meng et al., 2022).

Mécanisme D'action

Target of Action

Sorafenib-d3, also known as Donafenib, is an oral multikinase inhibitor that targets multiple receptor kinases . The primary targets of Sorafenib-d3 include:

- Raf kinases : These are part of the Raf/MEK/ERK pathway, which is frequently deregulated in cancer .

- Vascular Endothelial Growth Factor Receptors (VEGFR) : These receptors play a crucial role in tumor angiogenesis .

- Platelet-Derived Growth Factor Receptors (PDGFR) : These receptors are involved in cell growth and division .

Mode of Action

Sorafenib-d3 interacts with its targets to inhibit tumor cell proliferation and angiogenesis, and promote tumor cell apoptosis . It blocks tumor cell proliferation by inhibiting the activity of Raf-1, B-Raf, and kinases in the Ras/Raf/MEK/ERK signaling pathway . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .

Biochemical Pathways

The biochemical pathways affected by Sorafenib-d3 primarily include the Raf/MEK/ERK pathway and the VEGF and PDGF pathways . By inhibiting these pathways, Sorafenib-d3 disrupts the signaling processes that promote tumor cell proliferation and angiogenesis .

Pharmacokinetics

Sorafenib exhibits a highly variable absorption profile due to enterohepatic reabsorption and poor solubility . Sorafenib-d3, a deuterium derivative of sorafenib, has improved solubility, leading to enhanced bioavailability . The pharmacokinetically equivalent dose of Sorafenib-d3 to the reference Nexavar® 200 mg was evaluated in a study involving healthy volunteers .

Result of Action

The molecular and cellular effects of Sorafenib-d3’s action include the inhibition of tumor cell proliferation, the reduction of tumor angiogenesis, and the promotion of tumor cell apoptosis . It has been found to cause endoplasmic reticulum stress in rat primary cardiomyocytes, resulting in cardiotoxicity by increasing the expression of pro-inflammatory factors and cardiac fetal genes .

Safety and Hazards

Donafenib is contraindicated in patients with active bleeding, active peptic ulcers, uncontrolled hypertension (despite pharmacological treatment), or severe hepatic impairment . In a phase 2/3 open-label trial, most patients reported a drug-related adverse event . The most common adverse events were hand-foot skin reaction, rash, and gingival bleeding .

Propriétés

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648995 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1130115-44-4 | |

| Record name | CM-4307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CM-4307 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)

![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)

![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)